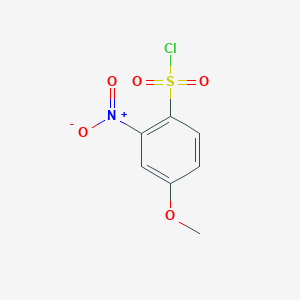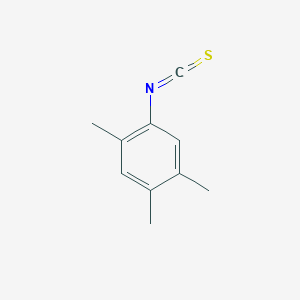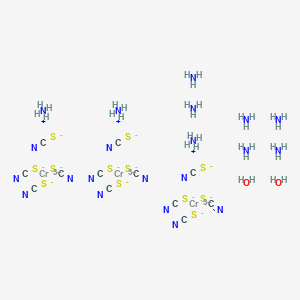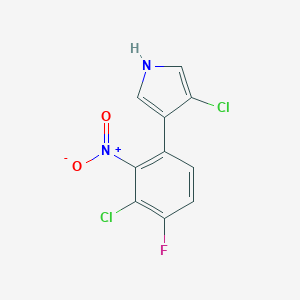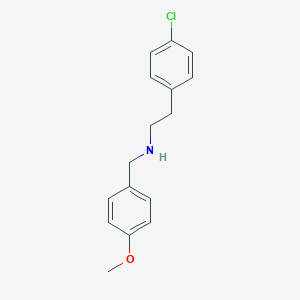
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (2-CPME) is a chemical compound of the phenethylamine class. It is a derivative of phenethylamine, with a phenyl ring substituted with a chlorine atom and a methoxybenzyl group attached to the nitrogen atom. It is a synthetic compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine acts as an agonist at the serotonin and dopamine receptors. It has been shown to increase the release of serotonin and dopamine in the brain, and to decrease the reuptake of these neurotransmitters. This leads to increased concentrations of serotonin and dopamine in the brain, which can lead to a variety of effects, such as increased alertness and improved mood.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters. It has also been shown to increase the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. In addition, it has been shown to increase the levels of the neurotransmitter acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine has several advantages as an experimental tool for scientific research. It is a relatively stable compound, and is easy to synthesize in high yields. It is also relatively non-toxic, and has a low potential for abuse. However, there are some limitations to its use. It has a short half-life, and is rapidly metabolized in the body. In addition, it is not selective for any particular receptor, and can act on a variety of receptors.
Direcciones Futuras
Future research on 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine could focus on the development of more selective agonists for specific receptors. It could also be used to study the effects of drugs on behavior, and to develop new treatments for mental health disorders. In addition, it could be used to study the effects of drugs on the central nervous system, and to develop treatments for neurological disorders. Finally, it could be used to study the pharmacology of monoamine neurotransmitters, and to develop new drugs for the treatment of mental health disorders.
Métodos De Síntesis
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine can be synthesized by reacting 4-chlorophenethylamine with 4-methoxybenzyl chloride in the presence of a base. The reaction is carried out in an aqueous solution of a base, such as potassium carbonate, at a temperature of 80-90°C. The reaction produces 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine as a white solid in high yields.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine has been studied as a potential tool for scientific research. It has been used in studies of the pharmacology of monoamine neurotransmitters, such as serotonin and dopamine. It has also been used in studies of the effects of drugs on the central nervous system, and as an experimental tool in studies of the effects of drugs on behavior.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13/h2-9,18H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENTZLVVHHHDSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386130 |
Source


|
| Record name | 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine | |
CAS RN |
355382-88-6 |
Source


|
| Record name | 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


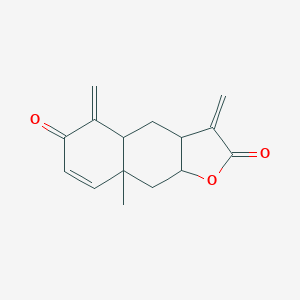

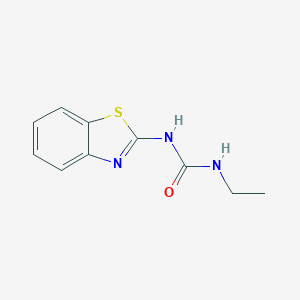
![Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide](/img/structure/B94076.png)
